molecular formula C13H21ClN2O5S B1410959 tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-32-7

tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Cat. No.: B1410959
CAS No.: 2173052-32-7
M. Wt: 352.83 g/mol
InChI Key: JQGGHZZOHNALDR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a useful research compound. Its molecular formula is C13H21ClN2O5S and its molecular weight is 352.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides

A study by Doležal et al. (2006) explored the synthesis of substituted pyrazinecarboxamides, including compounds with tert-butyl groups. The study focused on the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds. It was found that specific derivatives showed high activity against Mycobacterium tuberculosis and certain fungal strains, indicating potential applications in treating infectious diseases and in agricultural contexts (Doležal et al., 2006).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Iminov et al. (2015) described a synthesis method for fluoroalkyl-substituted pyrazole-4-carboxylic acids, involving the reaction of tert-butyl compounds. This research contributes to the field of organic synthesis, particularly in creating fluoroalkyl-substituted compounds, which are valuable in pharmaceutical and agrochemical applications (Iminov et al., 2015).

Use of tert-ButylIsocyanide in Ugi Reaction

Nikulnikov et al. (2009) investigated the use of tert-butyl isocyanide in the Ugi reaction, demonstrating its utility as a convertible reagent. This study is significant in the field of synthetic chemistry, offering a new approach to synthesizing pyrazine derivatives (Nikulnikov et al., 2009).

Biological Activities and Applications

Antimycobacterial and Antifungal Activities of N-phenylpyrazine-2-carboxamides

Another study by Doležal et al. (2010) synthesized a series of pyrazinamide analogues with tert-butyl groups. They evaluated these compounds for antimycobacterial and antifungal activities, as well as their ability to inhibit photosynthetic electron transport. Certain compounds showed high efficacy against Mycobacterium tuberculosis and fungal strains, suggesting potential use in antimicrobial therapies (Doležal et al., 2010).

Reactivity of 7-amino-3-tert-Butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one

Mironovich and Shcherbinin (2014) researched the reactivity of a tert-butyl compound, contributing to the understanding of the chemical properties of such compounds. This research has implications in designing new molecules for various scientific applications, including pharmaceuticals (Mironovich & Shcherbinin, 2014).

Properties

IUPAC Name

tert-butyl (4aR,7aS)-1-(2-chloroacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O5S/c1-13(2,3)21-12(18)16-5-4-15(11(17)6-14)9-7-22(19,20)8-10(9)16/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGGHZZOHNALDR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 2
Reactant of Route 2
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 3
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 4
Reactant of Route 4
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 5
Reactant of Route 5
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 6
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.